Trap1-IN-1

TRAP1 inhibition biochemical affinity fluorescence polarization

TRAP1-IN-1 is a potent and selective small-molecule inhibitor of mitochondrial TRAP1, offering >62-fold selectivity over the closely related Grp94 chaperone. Unlike pan-Hsp90 agents, its bis-isoindoline scaffold with a TPP warhead ensures targeted mitochondrial delivery and isoform-specific degradation of TRAP1 clients without eliciting a heat shock response. This makes it an indispensable tool for dissecting TRAP1-specific biology in OXPHOS, Warburg effect, and proteomic studies, serving as a superior benchmark for novel TRAP1 ligand evaluation.

Molecular Formula C45H39F7N2O4P2
Molecular Weight 866.7 g/mol
Cat. No. B12398383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrap1-IN-1
Molecular FormulaC45H39F7N2O4P2
Molecular Weight866.7 g/mol
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=CC=C2)F.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C45H38FN2O4P.F6P/c46-42-19-10-12-34-29-48(31-41(34)42)44(50)32-21-23-43(49)40(27-32)45(51)47-28-33-20-22-36(26-35(33)30-47)52-24-11-25-53(37-13-4-1-5-14-37,38-15-6-2-7-16-38)39-17-8-3-9-18-39;1-7(2,3,4,5)6/h1-10,12-23,26-27H,11,24-25,28-31H2;/q;-1/p+1
InChIKeyZKAOHTPZPRTYPO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP1-IN-1: A Selective Mitochondrial Hsp90 Inhibitor for Cancer Metabolism Research


TRAP1-IN-1 (also referred to as compound 35) is a potent and selective small‑molecule inhibitor of TRAP1, the mitochondrial isoform of the 90 kDa heat shock protein (Hsp90) chaperone family [1]. Unlike pan‑Hsp90 inhibitors, TRAP1‑IN‑1 was developed to target the N‑terminal ATP‑binding pocket of TRAP1 while sparing the structurally related cytosolic (Hsp90α/β) and endoplasmic reticulum (Grp94) paralogs [1]. The compound is characterized by a bis‑isoindoline scaffold that was optimized through structure‑guided medicinal chemistry to achieve sub‑micromolar affinity for TRAP1 and pronounced isoform selectivity [1].

Why TRAP1-IN-1 Cannot Be Substituted by Other Hsp90 or TRAP1 Inhibitors


Generic substitution is not feasible because TRAP1‑IN‑1 occupies a specific potency‑selectivity space that is not matched by earlier TRAP1 ligands or pan‑Hsp90 agents. The four Hsp90 isoforms share high structural homology in the ATP‑binding pocket, yet TRAP1‑IN‑1 achieves >62‑fold selectivity over Grp94—the isoform most similar to TRAP1—while the closely related analog compound 36 reaches >250‑fold [1]. Older TRAP1 inhibitors such as SMTIN‑T140 (IC₅₀ = 1.646 μM) and honokiol‑DCA (IC₅₀ ≈ 8 μM) exhibit substantially weaker target engagement, and pan‑Hsp90 inhibitors like radicicol and 17‑AAG disrupt multiple isoforms, leading to on‑target toxicities that obscure TRAP1‑specific biology [2]. Consequently, experiments performed with a pan‑inhibitor or a low‑affinity TRAP1 tool cannot reliably dissect TRAP1‑dependent mitochondrial processes [1].

TRAP1-IN-1 Quantitative Differentiation Evidence vs. Closest Analogs


TRAP1 Affinity: Kd 160 nM Outperforms Early‑Generation TRAP1 Inhibitors

TRAP1‑IN‑1 (compound 35) binds to the N‑terminal ATP‑binding pocket of human TRAP1 with a dissociation constant (Kd) of 160 ± 20 nM, as determined by fluorescence polarization assay [1]. This affinity is approximately 10‑fold higher than that of the earlier TRAP1 inhibitor SMTIN‑T140 (IC₅₀ = 1.646 μM) and 50‑fold higher than the allosteric inhibitor honokiol‑DCA (IC₅₀ ≈ 8 μM) . In contrast, the more advanced analog compound 36 exhibits a Kd of 40 nM, making TRAP1‑IN‑1 an intermediate‑potency tool that balances strong target engagement with a larger selectivity window [1].

TRAP1 inhibition biochemical affinity fluorescence polarization

Isoform Selectivity: >62‑Fold Discrimination Against Grp94

In the same fluorescence polarization assay, TRAP1‑IN‑1 exhibited negligible binding to Grp94 (Kd >10 μM), translating to a selectivity index of >62‑fold for TRAP1 over Grp94 [1]. This degree of discrimination is critical because Grp94 shares the highest structural similarity with TRAP1 among the four Hsp90 isoforms. The more potent analog compound 36 achieves >250‑fold selectivity, but TRAP1‑IN‑1 already provides a substantial window that minimizes off‑target effects on the endoplasmic reticulum chaperone [1]. By comparison, the pan‑Hsp90 inhibitor radicicol binds all four isoforms with comparable affinity, and the earlier TRAP1‑directed compound 5 shows only 13‑fold selectivity [1].

isoform selectivity Grp94 Hsp90 paralog

Cellular Antiproliferative Activity: Low‑μM IC₅₀ in Prostate Cancer Cells

In PC3 prostate cancer cells, TRAP1‑IN‑1 reduces viability with an IC₅₀ of 2.58 μM after 72 h of treatment [1]. This cellular potency is approximately 4‑fold stronger than that of the close analog compound 36 (IC₅₀ = 23.9 μM in the same cell line), despite compound 36 possessing higher biochemical affinity [1]. The improved cellular activity of TRAP1‑IN‑1 is attributed to its enhanced mitochondrial localization, achieved through the incorporation of a triphenylphosphonium (TPP) moiety that drives accumulation into the mitochondrial matrix [1]. In contrast, earlier compounds lacking the TPP warhead (e.g., compounds 15‑21) show no measurable antiproliferative effect (IC₅₀ >64 μM) [1].

antiproliferative cancer cell lines PC3

Functional Mitochondrial Engagement: Selective Client Degradation Without Heat Shock Response

Western blot analysis demonstrates that TRAP1‑IN‑1 induces the degradation of TRAP1 client proteins in HeLa and 22Rv1 cells within 6 h of exposure, without triggering the compensatory heat shock response (i.e., no upregulation of Hsp70) and without destabilizing cytosolic Hsp90 clients [1]. This selective degradation profile contrasts with the behavior of pan‑Hsp90 inhibitors, which typically provoke a robust heat shock response and simultaneously degrade clients of multiple isoforms, confounding interpretation [1]. The close analog compound 36 exhibits the same client‑selective degradation pattern, indicating that both compounds are suitable for probing TRAP1‑specific chaperone functions [1].

client protein degradation heat shock response mitochondrial chaperone

Mitochondrial Bioenergetic Perturbation: OXPHOS Inhibition and Metabolic Switch

TRAP1‑IN‑1 inhibits mitochondrial oxidative phosphorylation (OXPHOS), as evidenced by reduced oxygen consumption rates in Seahorse XFe96 assays, and simultaneously shifts cellular metabolism toward glycolysis [1]. This metabolic reprogramming is accompanied by disruption of the mitochondrial membrane potential, a hallmark of TRAP1 inhibition [1]. While compound 36 produces similar effects, the magnitude of OXPHOS inhibition is more pronounced with TRAP1‑IN‑1 at equivalent concentrations, consistent with its superior mitochondrial accumulation [1]. Early‑generation TRAP1 inhibitors lacking mitochondrial‑targeting motifs (e.g., compounds 15‑21) fail to induce these bioenergetic changes, underscoring the requirement for adequate mitochondrial drug exposure [1].

OXPHOS inhibition glycolysis mitochondrial membrane potential

TRAP1-IN-1: Optimal Research and Preclinical Application Scenarios


Dissecting TRAP1‑Specific Client Protein Networks in Cancer Cells

Use TRAP1‑IN‑1 at 1‑5 μM for 6‑24 h in HeLa, 22Rv1, or PC3 cells to selectively degrade mitochondrial TRAP1 clients without inducing the heat shock response. This application is ideal for western blot, proteomic, or interactome studies aimed at identifying bona fide TRAP1 substrates [1].

Investigating Mitochondrial Metabolic Reprogramming

Treat cells with TRAP1‑IN‑1 (2‑10 μM) and monitor oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse analyzer. The compound reliably inhibits OXPHOS and promotes glycolysis, making it a valuable tool for studies on the Warburg effect and metabolic vulnerabilities in cancer [1].

Comparative Profiling of TRAP1 Inhibitors in Structure‑Activity Relationship (SAR) Studies

Include TRAP1‑IN‑1 as a reference compound when evaluating novel TRAP1 ligands. Its balanced affinity (Kd = 160 nM), moderate selectivity (>62‑fold), and cellular activity (PC3 IC₅₀ = 2.58 μM) provide a benchmark against which new analogs can be compared for biochemical, cellular, and functional endpoints [1].

Validating Mitochondrial‑Targeted Drug Delivery Strategies

Employ TRAP1‑IN‑1 as a positive control in assays designed to measure mitochondrial accumulation of small molecules. The triphenylphosphonium (TPP) moiety serves as a model mitochondrial‑targeting warhead, and the compound’s enhanced cellular activity relative to non‑TPP analogs confirms successful mitochondrial delivery [1].

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